2,2’-Azobis[2-methyl-propanimidamide] Dihydrochloride 2,2’-Azobis[2-methyl-propanimidamide] Dihydrochloride AAPH is a water-soluble azo compound which is used extensively as a free radical generator, often in the study of lipid peroxidation and the characterization of antioxidants. Decomposition of AAPH produces molecular nitrogen and 2 carbon radicals. The carbon radicals may combine to produce stable products or react with molecular oxygen to give peroxyl radicals. The half-life of AAPH is about 175 hours (37°C at neutral pH), making the rate of free radical generation essentially constant during the first several hours in solution. While AAPH may be used effectively for lipid peroxidation in aqueous dispersions of fatty acids, other radical generators may be better suited for peroxidation studies in lipid micelles or membranes.
Brand Name: Vulcanchem
CAS No.: 2997-92-4
VCID: VC0041303
InChI: InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H
SMILES: CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-]
Molecular Formula: C8H20Cl2N6
Molecular Weight: 271.19 g/mol

2,2’-Azobis[2-methyl-propanimidamide] Dihydrochloride

CAS No.: 2997-92-4

Reference Standards

VCID: VC0041303

Molecular Formula: C8H20Cl2N6

Molecular Weight: 271.19 g/mol

2,2’-Azobis[2-methyl-propanimidamide] Dihydrochloride - 2997-92-4

CAS No. 2997-92-4
Product Name 2,2’-Azobis[2-methyl-propanimidamide] Dihydrochloride
Molecular Formula C8H20Cl2N6
Molecular Weight 271.19 g/mol
IUPAC Name [2-[(1-azaniumyl-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidoyl]azanium;dichloride
Standard InChI InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H
Standard InChIKey LXEKPEMOWBOYRF-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-]
SMILES CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-]
Canonical SMILES CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-]
Appearance Assay:≥98%A crystalline solid
Description AAPH is a water-soluble azo compound which is used extensively as a free radical generator, often in the study of lipid peroxidation and the characterization of antioxidants. Decomposition of AAPH produces molecular nitrogen and 2 carbon radicals. The carbon radicals may combine to produce stable products or react with molecular oxygen to give peroxyl radicals. The half-life of AAPH is about 175 hours (37°C at neutral pH), making the rate of free radical generation essentially constant during the first several hours in solution. While AAPH may be used effectively for lipid peroxidation in aqueous dispersions of fatty acids, other radical generators may be better suited for peroxidation studies in lipid micelles or membranes.
Related CAS 13217-66-8 (Parent)
Synonyms 2,2'-azo-bis(2-amidinopropane)
2,2'-azobis(2-amidinopropane)
2,2'-azobis(2-amidinopropane) acetate
2,2'-azobis(2-amidinopropane) dihydrochloride
2,2'-azobis(2-amidinopropane) monohydrochloride
2,2'-azobis(2-amidinopropane)dihydrochloride
2,2'-azobis(2-methylpropaneimidamide) dihydrochloride
2,2'-azobis(2-methylpropionamidine)
AAPH
ABAP
ABAPH
AMPH cpd
PubChem Compound 11821712
Last Modified Nov 17 2021
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